Cas no 767-00-0 (4-Hydroxybenzonitrile)

4-Hydroxybenzonitrile is an aromatic nitrile compound featuring a hydroxyl group attached to a benzonitrile backbone. This chemical exhibits moderate solubility in organic solvents and has been utilized as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes, offering opportunities for further functionalization and transformation.
4-Hydroxybenzonitrile structure
4-Hydroxybenzonitrile structure
Product name:4-Hydroxybenzonitrile
CAS No:767-00-0
MF:C7H5NO
MW:119.120701551437
MDL:MFCD00002312
CID:39821
PubChem ID:13019

4-Hydroxybenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Hydroxybenzonitrile
    • 4-Cyanolphenol
    • 4-hydroxy-benzonitril
    • Benzonitrile, 4-hydroxy-
    • Benzonitrile, p-hydroxy-
    • p-Cyanolphenol
    • p-hydroxy-benzonitril
    • AKOS B004225
    • 4-Cyanophenol
    • PCY
    • 4-hydroxybenzhydrazide
    • 4-Hydroxybenzoic acid hydrazide
    • 4-hydroxybenzoic hydrazide
    • 4-hydroxybenzoylhydrazine
    • para-hydroxybenzonitrile
    • p-Hydroxybenzhydrazide
    • p-hydroxybenzoic acid hydrazide
    • p-hydroxybenzoic hydrazide
    • p-hydroxybenzonitrile
    • p-hydroxybenzoylhydrazine
    • P-CYANOPHENOL
    • 4-CYANO PHENOL
    • 4-Hydroxybenzoic acid nitrile
    • 4-hydroxy-benzonitrile
    • 4-Hydroxy benzonitrile
    • C7H5NO
    • 4-hydroxybenzenecarbonitrile
    • CVNOWLNNPYYEOH-UHFFFAOYSA-N
    • 1S13529YJU
    • paracyanophenol
    • p-cyano-phenol
    • 4-cyano-phenol
    • 4 -cyanophenol
    • para-cyanophenol;
    • 4-hydroxybezonitrile
    • p-hyd
    • p-hydroxy benzonitrile,p-cyano phenol
    • 4-HYDROXYBENZONITRILE FOR SYNTHESIS
    • AKOS 217-25
    • CYANOPHENOL(4-)
    • 4-hydroxycyanobenzene
    • Tox21_303855
    • NSC400524
    • A15799
    • H8N
    • WLN: QR DCN
    • CS-D1446
    • SY001726
    • p-hydroxy-benzonitrile
    • STR00817
    • 4-Hydroxyphenylcarbonitrile
    • Q27117923
    • BDBM26196
    • p-hydroxy- benzonitrile
    • 769-79-9
    • SR-1C14
    • AC-2512
    • 767-00-0
    • NSC-400524
    • W-104347
    • CHEBI:38622
    • EN300-19436
    • NCGC00357121-01
    • NS00037833
    • NSC 400524
    • CYANOPHENOL, P-
    • MFCD00002312
    • FT-0612050
    • 4-Cyanophenol--d4
    • UNII-1S13529YJU
    • SCHEMBL50814
    • PS-3371
    • CAS-767-00-0
    • DTXSID9052509
    • AKOS000118747
    • 4-Cyanophenol, 95%
    • AM20050113
    • InChI=1/C7H5NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9
    • 4-Hydroxybenzonitrile, PESTANAL(R), analytical standard
    • p-hydroxybenzo-nitrile
    • Z104473840
    • phenol derivative, 10
    • BCP27582
    • 4-HYDROXY-BENZOIC ACID,NITRILE
    • F0001-1958
    • AI3-52392
    • CHEMBL66381
    • EINECS 212-175-2
    • DTXCID7031082
    • PD182139
    • pCyanophenol
    • benzenecarbonitrile, 4-hydroxy-
    • pHydroxybenzonitrile
    • Benzonitrile, 4hydroxy
    • Benzonitrile, phydroxy
    • STK031626
    • 4hydroxybenzonitrile
    • MDL: MFCD00002312
    • Inchi: 1S/C7H5NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H
    • InChI Key: CVNOWLNNPYYEOH-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC=C(O)C=C1
    • BRN: 386130

Computed Properties

  • Exact Mass: 119.037114g/mol
  • Surface Charge: 0
  • XLogP3: 1.6
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 119.037114g/mol
  • Monoisotopic Mass: 119.037114g/mol
  • Topological Polar Surface Area: 44Ų
  • Heavy Atom Count: 9
  • Complexity: 127
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: The pure product is a shiny scaly white crystal
  • Density: 1.1871 (rough estimate)
  • Melting Point: 111.0 to 115.0 deg-C
  • Boiling Point: 146°C/2mmHg(lit.)
  • Flash Point: 123.9℃
  • Refractive Index: 1.5800 (estimate)
  • Solubility: methanol: 0.1 g/mL, clear
  • Water Partition Coefficient: Slightly soluble
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 44.02000
  • LogP: 1.26388
  • pka: 7.97(at 25℃)
  • Solubility: It can be dissolved in a variety of organic solvents and is easily soluble in hot water.

4-Hydroxybenzonitrile Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26-S36-S45-S24/25
  • RTECS:DI4375000
  • Hazardous Material Identification: Xn
  • Hazard Level:6.1
  • TSCA:Yes
  • Storage Condition:Inert atmosphere,Room Temperature
  • Packing Group:I; II; III
  • Safety Term:6.1
  • Packing Group:I; II; III
  • Risk Phrases:R22; R36/37/38

4-Hydroxybenzonitrile Customs Data

  • HS CODE:29269095
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Hydroxybenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-19436-0.5g
4-hydroxybenzonitrile
767-00-0 97%
0.5g
$21.0 2023-09-17
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB19468-100g
4-Hydroxybenzonitrile
767-00-0 97%
100g
¥72 2023-09-15
Oakwood
003632-5g
4-Hydroxybenzonitrile
767-00-0 98%
5g
$10.00 2024-07-19
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B24300-250mg
4-Hydroxybenzonitrile
767-00-0 ,HPLC≥98%
250mg
¥150.00 2022-01-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H40961-250mg
4-Cyanophenol
767-00-0 ,HPLC≥98%
250mg
¥148.0 2023-09-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C0842-25G
4-Hydroxybenzonitrile
767-00-0 >98.0%(GC)(T)
25g
¥150.00 2024-04-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011919-500g
4-Hydroxybenzonitrile
767-00-0 98%
500g
¥249 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H115122-50g
4-Hydroxybenzonitrile
767-00-0 98%
50g
¥39.00 2021-05-24
Apollo Scientific
OR10907-25g
4-Hydroxybenzonitrile
767-00-0 98%
25g
£15.00 2025-02-19
Apollo Scientific
OR10907-100g
4-Hydroxybenzonitrile
767-00-0 98%
100g
£28.00 2025-02-19

4-Hydroxybenzonitrile Production Method

4-Hydroxybenzonitrile Related Literature

Additional information on 4-Hydroxybenzonitrile

Introduction to 4-Hydroxybenzonitrile (CAS No. 767-00-0)

4-Hydroxybenzonitrile, with the chemical formula C₇H₅NO and the CAS number 767-00-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic compound has garnered considerable attention due to its versatile applications and structural properties. The presence of both hydroxyl and nitrile functional groups makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The compound is characterized by a benzene ring substituted with a hydroxyl group at the fourth position and a nitrile group at the first position. This unique structural arrangement imparts distinct reactivity and functionality, making it a preferred building block in medicinal chemistry. The 4-Hydroxybenzonitrile molecule can undergo various chemical transformations, including nucleophilic addition, reduction, and condensation reactions, which are pivotal in the development of novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of 4-Hydroxybenzonitrile derivatives. Studies have demonstrated that modifications to this core structure can lead to compounds with enhanced biological activity. For instance, researchers have investigated its role in developing inhibitors for enzymes involved in inflammatory pathways. The hydroxyl group provides a site for hydrogen bonding interactions, which is crucial for binding to biological targets, while the nitrile group can participate in metal coordination or act as a leaving group in substitution reactions.

One of the most compelling areas of research involving 4-Hydroxybenzonitrile is its application in anticancer drug development. Researchers have synthesized several derivatives that exhibit potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves interference with key cellular processes such as DNA replication and transcription. The ability to fine-tune the electronic and steric properties of the molecule through structural modifications allows for the design of highly specific inhibitors.

The synthesis of 4-Hydroxybenzonitrile typically involves the reaction of benzoic acid derivatives with cyanide sources under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for industrial applications. Additionally, green chemistry principles have been applied to develop environmentally friendly synthetic routes that minimize waste and reduce energy consumption.

The role of computational chemistry in understanding the behavior of 4-Hydroxybenzonitrile cannot be overstated. Molecular modeling techniques have been employed to predict the binding affinity of this compound to biological targets, aiding in the rational design of new drugs. These computational studies provide valuable insights into the interactions between 4-Hydroxybenzonitrile derivatives and their intended targets, facilitating the optimization of drug candidates.

In conclusion, 4-Hydroxybenzonitrile (CAS No. 767-00-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable diverse chemical transformations and biological activities, making it a cornerstone in the development of novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of medicinal chemistry innovation.

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